Cas no 478968-83-1 (ethyl 3-(benzyloxy)-1H-pyrazole-4-carboxylate)

Ethyl 3-(benzyloxy)-1H-pyrazole-4-carboxylate is a versatile pyrazole derivative widely used as a key intermediate in organic synthesis and pharmaceutical research. Its benzyloxy and ester functional groups make it a valuable precursor for the development of heterocyclic compounds, particularly in the synthesis of biologically active molecules. The compound exhibits good stability under standard conditions, facilitating handling and storage. Its structural features allow for further functionalization, enabling applications in medicinal chemistry, such as the design of enzyme inhibitors or agrochemicals. The product is typically characterized by high purity, ensuring reproducibility in synthetic workflows. Its compatibility with common reaction conditions makes it a practical choice for researchers exploring pyrazole-based scaffolds.
ethyl 3-(benzyloxy)-1H-pyrazole-4-carboxylate structure
478968-83-1 structure
Product Name:ethyl 3-(benzyloxy)-1H-pyrazole-4-carboxylate
CAS No:478968-83-1
MF:C13H14N2O3
MW:246.261863231659
MDL:MFCD13689111
CID:3233077
PubChem ID:59477880
Update Time:2025-05-24

ethyl 3-(benzyloxy)-1H-pyrazole-4-carboxylate Chemical and Physical Properties

Names and Identifiers

    • 1H-PYRAZOLE-4-CARBOXYLIC ACID, 3-(PHENYLMETHOXY)-, ETHYL ESTER
    • ethyl 3-(benzyloxy)-1H-pyrazole-4-carboxylate
    • Z2049990027
    • RMAVFUHHCXYBCE-UHFFFAOYSA-N
    • 478968-83-1
    • SCHEMBL3080180
    • ethyl3-(benzyloxy)-1H-pyrazole-4-carboxylate
    • 3-benzyloxy-1H-pyrazole-4-carboxylic acid ethyl ester
    • A1-51028
    • EN300-23111273
    • ethyl 5-phenylmethoxy-1H-pyrazole-4-carboxylate
    • MDL: MFCD13689111
    • Inchi: 1S/C13H14N2O3/c1-2-17-13(16)11-8-14-15-12(11)18-9-10-6-4-3-5-7-10/h3-8H,2,9H2,1H3,(H,14,15)
    • InChI Key: RMAVFUHHCXYBCE-UHFFFAOYSA-N
    • SMILES: N1C=C(C(OCC)=O)C(OCC2=CC=CC=C2)=N1

Computed Properties

  • Exact Mass: 246.10044231Da
  • Monoisotopic Mass: 246.10044231Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 6
  • Complexity: 267
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 64.2Ų

ethyl 3-(benzyloxy)-1H-pyrazole-4-carboxylate Pricemore >>

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Additional information on ethyl 3-(benzyloxy)-1H-pyrazole-4-carboxylate

Introduction to Ethyl 3-(benzyloxy)-1H-pyrazole-4-carboxylate (CAS No. 478968-83-1)

Ethyl 3-(benzyloxy)-1H-pyrazole-4-carboxylate, identified by its CAS number 478968-83-1, is a significant compound in the realm of chemical and pharmaceutical research. This compound belongs to the pyrazole class, which is renowned for its diverse biological activities and applications in drug development. The structural features of ethyl 3-(benzyloxy)-1H-pyrazole-4-carboxylate make it a valuable intermediate in synthesizing various pharmacologically active molecules.

The pyrazole core of this compound contributes to its potential as a building block in medicinal chemistry. Pyrazoles are heterocyclic aromatic compounds that exhibit a wide range of biological properties, including anti-inflammatory, antimicrobial, and anticancer effects. The presence of a benzyloxy group at the 3-position and a carboxylate ester at the 4-position enhances the compound's reactivity and versatility, making it suitable for further functionalization.

In recent years, there has been growing interest in the development of novel therapeutic agents derived from pyrazole derivatives. Researchers have been exploring the pharmacological potential of these compounds, particularly in the treatment of chronic diseases and infections. The< strong>ethyl 3-(benzyloxy)-1H-pyrazole-4-carboxylate structure has been investigated for its ability to modulate various biological pathways, making it a promising candidate for further study.

One of the most compelling aspects of ethyl 3-(benzyloxy)-1H-pyrazole-4-carboxylate is its role as a precursor in the synthesis of more complex molecules. The benzyloxy and carboxylate functional groups provide multiple sites for chemical modification, allowing chemists to tailor the compound's properties for specific applications. This flexibility has led to its use in the development of novel drugs targeting a variety of diseases.

The pharmaceutical industry has been particularly interested in pyrazole derivatives due to their favorable pharmacokinetic profiles and low toxicity. Studies have shown that compounds containing the pyrazole moiety can exhibit potent activity against several disease states, including cancer, inflammation, and neurodegenerative disorders. The< strong>ethyl 3-(benzyloxy)-1H-pyrazole-4-carboxylate derivative has been tested in various preclinical models, demonstrating promising results that warrant further investigation.

The synthesis of ethyl 3-(benzyloxy)-1H-pyrazole-4-carboxylate involves multi-step organic reactions that highlight the compound's synthetic utility. The process typically begins with the preparation of a pyrazole intermediate, which is then functionalized with a benzyloxy group and an esterified carboxylate moiety. These steps require precise control over reaction conditions to ensure high yield and purity.

In conclusion, ethyl 3-(benzyloxy)-1H-pyrazole-4-carboxylate (CAS No. 478968-83-1) is a versatile and significant compound in pharmaceutical research. Its unique structural features make it an excellent candidate for further development into novel therapeutic agents. The growing body of research on pyrazole derivatives underscores their potential as key components in drug discovery and development.

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